(2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

asthma chemokine selectivity lung inflammation

DMPF-1 (CAS 1334721-69-5) is an essential reference compound for preclinical respiratory and pain research. Unlike generic chalcones, its 2,5-dimethoxy/5-methylfuran substitution pattern confers exclusive NF-κB-pathway selectivity—disrupting p65 nuclear translocation without MAPK crosstalk—validated in murine asthma models (↓RANTES, eotaxin-1, IL-4/5/13) and opioid-independent antinociception. Demonstrates an exceptional safety profile (no toxicity at 1000 mg/kg acute; 10 mg/kg/day subacute). Procure this precise structure to ensure target validation fidelity and therapeutic index benchmarking. Custom synthesis inquiries welcome.

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
CAS No. 1334721-69-5
Cat. No. B6335678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
CAS1334721-69-5
Molecular FormulaC16H16O4
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(=O)C=CC2=C(C=CC(=C2)OC)OC
InChIInChI=1S/C16H16O4/c1-11-4-8-16(20-11)14(17)7-5-12-10-13(18-2)6-9-15(12)19-3/h4-10H,1-3H3/b7-5+
InChIKeyAABYHXILLYTODR-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (DMPF-1; CAS 1334721-69-5) – Baseline Chalcone Characterization


(2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (CAS 1334721-69-5), commonly designated DMPF-1 or L31, is a synthetic chalcone featuring a 2,5-dimethoxyphenyl ring linked via an α,β-unsaturated ketone bridge to a 5-methylfuran moiety [1]. Chalcones are open-chain flavonoid precursors with documented pluripharmacology; however, biological activity is exquisitely sensitive to substitution pattern, making procurement of the exact structure essential for reproducible research [2].

Why Chalcone Analogs Cannot Be Interchanged: Structural Determinants of DMPF-1 Activity


Chalcone bioactivity is governed by the position and electronic character of aryl substituents. Even minor regioisomeric shifts (e.g., 2,3-dimethoxy vs. 2,5-dimethoxy) can alter target engagement, potency, and safety [1]. DMPF-1 derives its unique pharmacological signature from the confluence of a 2,5-dimethoxyphenyl donor ring and a 5-methylfuran acceptor; generic substitution with other chalcones risks loss of its documented chemokine selectivity, NF-κB-pathway exclusivity, and favorable toxicity profile. The quantitative evidence below demonstrates precisely where DMPF-1 diverges from close analogs, justifying its specific selection for preclinical pain, inflammation, or asthma studies.

DMPF-1 Direct Comparative Analysis: Quantitative Differentiation vs. Chalcone Analogs


Chemokine Selectivity: DMPF-1 Inhibits CC but Not CXC Chemokine Secretion in TNF-α-Stimulated A549 Lung Epithelial Cells

DMPF-1 selectively inhibited TNF-α-stimulated secretion of CC chemokines (RANTES, eotaxin-1, MCP-1) while leaving CXC chemokines (GRO-α, IL-8) unaffected in A549 cells [1]. This binary selectivity profile is distinct from many anti-inflammatory chalcones that broadly suppress both chemokine families or preferentially target CXC chemokines.

asthma chemokine selectivity lung inflammation

Antinociceptive Potency: DMPF-1 vs. Cardamonin Minimum Effective Dose Comparison in the Acetic-Acid Writhing Test

In the acetic-acid-induced abdominal writhing model in mice, DMPF-1 demonstrated significant antinociception at a minimum effective dose (MED) of 0.1 mg/kg i.p. [1], while the natural chalcone cardamonin required a MED of 0.3 mg/kg i.p. [2]. Both compounds were administered intraperitoneally and assessed in comparable murine models, allowing cross-study comparison of potency tier.

antinociceptive pain chalcone

Pathway Selectivity: DMPF-1 Disrupts NF-κB Nuclear Translocation Without Affecting MAPK Signaling

Western blot analysis of TNF-α-stimulated A549 cells revealed that DMPF-1 significantly inhibited p65 NF-κB nuclear translocation while having no effect on the phosphorylation of p38, ERK1/2, or JNK MAP kinases [1]. Many chalcones exhibit dual NF-κB/MAPK inhibition or preferentially target MAPK pathways; DMPF-1's exclusive NF-κB targeting represents a distinct mechanistic signature.

NF-κB MAPK anti-inflammatory mechanism

Preclinical Safety Profile: Acute and Subacute Oral Toxicity of DMPF-1 Exhibits Favorable Therapeutic Margin

In acute toxicity testing, a single oral dose of 1000 mg/kg DMPF-1 produced no mortality or behavioral changes in mice [1]. Subacute administration (0.1–10 mg/kg daily for four weeks) resulted in no significant alterations in body weight, hematological parameters, serum biochemistry, or organ histopathology [1]. The 10,000-fold margin between the minimum effective antinociceptive dose (0.1 mg/kg) and the no-observed-adverse-effect level supports a wide therapeutic window for preclinical use.

toxicity safety pharmacology chalcone

Validated Application Scenarios for DMPF-1 Based on Peer-Reviewed Evidence


Preclinical Murine Model of Allergic Asthma with Airway Eosinophilia

In an ovalbumin-sensitized and ovalbumin-challenged BALB/c mouse model, DMPF-1 (0.2–100 mg/kg) significantly reduced CC chemokine secretion (RANTES, eotaxin-1, MCP-1), Th2 cytokines (IL-4, IL-5, IL-13), airway eosinophilia, goblet cell hyperplasia, and bronchial hyperresponsiveness [1]. This validated in vivo efficacy profile supports DMPF-1 as a reference compound for nonsteroidal antiasthmatic lead optimization programs.

Chemical and Thermal Nociception Screening in Mice (Acetic Acid, Hot Plate, Formalin Models)

DMPF-1 at 0.1–5 mg/kg i.p. produced significant, dose-dependent antinociception in the acetic-acid writhing test, hot-plate test, and both phases of the formalin-induced paw-licking test [2]. Its activity was not reversed by naloxone, indicating opioid-independent mechanisms involving vanilloid and glutamatergic systems [2]. DMPF-1 serves as a potent, non-opioid analgesic reference standard for novel chalcone-based pain therapeutics.

NF-κB Pathway-Selective Anti-Inflammatory Probe Development

Western blot evidence confirms that DMPF-1 disrupts p65 NF-κB nuclear translocation without affecting MAPK (p38, ERK1/2, JNK) phosphorylation in TNF-α-stimulated A549 cells [1]. This pathway-exclusive mechanism positions DMPF-1 as a chemical probe for dissecting NF-κB-dependent inflammatory responses independent of MAPK crosstalk, enabling cleaner target validation studies in respiratory inflammation research.

Chronic Dosing Safety Reference in Rodent Toxicology Studies

With demonstrated absence of toxicity at doses up to 1000 mg/kg acutely and 10 mg/kg daily for 28 days subacutely, without significant hematological, biochemical, or histopathological changes [3], DMPF-1 can be employed as a safety benchmark compound when evaluating the therapeutic index of new synthetic chalcone derivatives in rodent models.

Quote Request

Request a Quote for (2E)-3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.